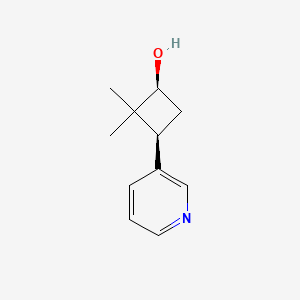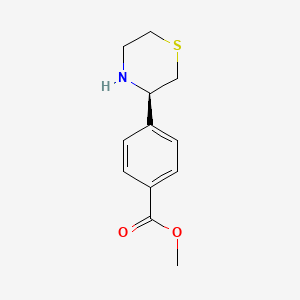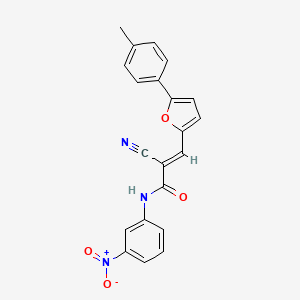
(1S,3S)-2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S)-2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound has shown promising results in various scientific research studies, and its unique chemical structure has made it an attractive target for further investigation.
Wissenschaftliche Forschungsanwendungen
Organocatalysis
The compound has been studied in the context of organocatalysis. It is used as a derivative in the field of asymmetric Michael addition reactions, where it aids in achieving good to high yield and excellent enantioselectivities. The compound plays a role in forming hydrogen bonds with reactants like β-nitrostyrene, which is crucial for understanding the catalyzing mechanism (Cui Yan-fang, 2008).
DNA Damage and Repair Mechanisms
In studies related to DNA damage and repair, derivatives of this compound have been found to influence the binding activity of T4 endonuclease V to UV-damaged DNA. This implies a role in the inhibition of DNA excision repair, particularly in the context of UV radiation and its effects on DNA (K. Shimoi et al., 1996).
Chemical Synthesis and Reactions
The compound is utilized in the synthesis of various heterocyclic compounds. For instance, reactions involving 1,2-dihydropyridines and dimethyl acetylenedicarboxylate lead to the formation of compounds like 1,2-dihydroazocines, indicating its use in complex chemical synthesis processes (R. Acheson et al., 1974).
Development of Antibiotics
This compound has been instrumental in the synthesis of key intermediates for antibiotic development, particularly for combating veterinary pathogens. The synthesis process involves steps like asymmetric Michael addition and stereoselective alkylation, highlighting its significance in the pharmaceutical industry (T. Fleck et al., 2003).
Structural and Crystallographic Studies
The compound's derivatives have been analyzed for their crystal structures, providing insights into molecular configurations and hydrogen-bonding interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds at a molecular level (Yan-bai Yin et al., 2007).
Catalysis in Chemical Reactions
It also finds applications in catalysis, specifically in the synthesis of pyridine derivatives and facilitating various chemical reactions. This showcases its role in enhancing the efficiency and selectivity of chemical processes (S. Ojwach et al., 2009).
Eigenschaften
IUPAC Name |
(1S,3S)-2,2-dimethyl-3-pyridin-3-ylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2)9(6-10(11)13)8-4-3-5-12-7-8/h3-5,7,9-10,13H,6H2,1-2H3/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCVNEQCYSZBGE-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1O)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2434487.png)
![3-[5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-propanol](/img/structure/B2434491.png)
![3-(2-Fluorophenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2434492.png)

![2-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2434496.png)
![1,3,5-trimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2434498.png)
![2-[2,2-bis(ethylsulfanyl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide](/img/structure/B2434499.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2434500.png)



